(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone
Description
The compound "(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone" is a structurally complex molecule featuring a piperidine-pyrrolidine heterocyclic core linked to a 4-methylquinoline moiety via a methanone bridge.
Properties
IUPAC Name |
(4-methylquinolin-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-11-14-29-27-10-9-23(18-26(21)27)28(32)30-16-12-24(13-17-30)31-15-5-8-25(31)20-33-19-22-6-3-2-4-7-22/h2-4,6-7,9-11,14,18,24-25H,5,8,12-13,15-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKGTPSAGTRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent.
Synthesis of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor.
Formation of the piperidine ring: This can be synthesized through a similar cyclization process.
Coupling reactions: The various fragments are then coupled together using reagents such as coupling agents or catalysts under controlled conditions.
Final assembly: The quinoline moiety is introduced in the final step, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrial applications might include its use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Methodological Considerations
- Similarity Coefficients : The Tanimoto coefficient remains robust for binary fingerprint comparisons, but context-specific coefficients (e.g., Tversky) may better highlight functional group similarities .
- Graph-Based Alignment : Subgraph isomorphism detection identifies conserved motifs, such as the piperidine-pyrrolidine core, which could guide scaffold-hopping in drug design .
Biological Activity
The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone is a complex organic molecule that has garnered attention for its potential pharmacological applications, particularly in the treatment of neurological disorders and pain management. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.54 g/mol. The structure features multiple functional groups, including a benzyloxy group, a pyrrolidine ring, and a piperidine moiety. These components contribute to its unique chemical properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Weight | 398.54 g/mol |
| Molecular Formula | C₁₈H₃₁ClN₂O₂ |
| Functional Groups | Benzyloxy, Pyrrolidine, Piperidine |
| Solubility | Favorable in aqueous environments |
Synthesis
The synthesis of this compound typically involves several key steps to ensure high purity and yield. Common synthetic routes include:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution reactions.
- Attachment of the Benzyloxy Group : This step often involves protecting group strategies to enhance selectivity during reactions.
These methods are essential for producing the compound with the desired pharmacological properties.
Biological Activity
Research indicates that the compound exhibits significant biological activity through various mechanisms:
Receptor Interaction
The compound has shown promise as an antagonist for specific G protein-coupled receptors (GPCRs), which are crucial in regulating physiological processes. Its interaction with these receptors may lead to therapeutic effects in conditions such as migraines and other pain-related disorders.
Pharmacological Applications
- Migraine Treatment : The compound has been studied for its role as an antagonist at the calcitonin gene-related peptide (CGRP) receptor, demonstrating potential efficacy in migraine management due to favorable intranasal bioavailability.
- Pain Management : Similar compounds have been explored for their effects on cannabinoid receptors, indicating a broader scope for therapeutic uses in pain management and neurological disorders.
Case Studies
A series of studies have evaluated the efficacy of this compound in various models:
- In Vitro Studies : Initial studies have indicated that derivatives of this compound can inhibit specific pathways associated with pain perception and inflammation.
- In Vivo Models : Animal studies have demonstrated that treatment with this compound significantly reduces pain responses compared to control groups, suggesting its potential as a novel analgesic agent.
Q & A
Q. Methodological Example :
How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during structural validation?
Advanced Research Question
Discrepancies between NMR, HRMS, or elemental analysis often arise from residual solvents, tautomerism, or dynamic molecular interactions. Strategies include:
- Orthogonal techniques : Combine -/-NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .
- Dynamic NMR studies : Variable-temperature NMR can detect conformational changes in the pyrrolidine ring or hindered rotation in the benzyloxy group .
- Isotopic labeling : Use - or -labeled analogs to clarify ambiguous signals in heterocyclic regions .
Case Study :
In , HPLC (95% peak area at 254 nm) and elemental analysis (C: 65.2% calc. vs. 64.8% obs.) resolved discrepancies between NMR and theoretical mass data for a related benzoylpiperidine derivative.
What experimental strategies optimize reaction yields for sterically hindered intermediates?
Advanced Research Question
The benzyloxy-methylpyrrolidine moiety introduces steric hindrance, complicating piperidine-quinoline coupling. Mitigation approaches:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48h to 6h) and improves yield by 15–20% .
- Protecting groups : Temporarily mask reactive amines or hydroxyl groups (e.g., Boc-protected piperidine) to streamline coupling .
- Catalytic systems : Pd(OAc)/Xantphos enhances Buchwald-Hartwig amination for quinoline-piperidine linkages .
Data-Driven Example :
For a similar trifluoromethylquinoline derivative, microwave irradiation at 120°C increased yield from 55% (conventional heating) to 72% .
How can researchers evaluate the compound’s potential bioactivity against neurological targets?
Basic Research Question
The compound’s structural analogs show affinity for CNS receptors (e.g., σ-1, dopamine D). Recommended assays:
Q. Table: Preliminary Bioactivity Data for Analogs
| Target | Assay Type | IC (nM) | Reference |
|---|---|---|---|
| σ-1 | Radioligand | 120 ± 15 | |
| D | cAMP | 450 ± 30 |
What computational methods predict the compound’s reactivity and regioselectivity?
Advanced Research Question
Density functional theory (DFT) and molecular docking are critical for predicting:
- Electrophilic sites : Fukui indices identify reactive carbons in the quinoline ring prone to nucleophilic attack .
- Regioselectivity in substitution : Docking into enzyme active sites (e.g., cytochrome P450) predicts metabolic hotspots .
- Solvent effects : COSMO-RS simulations optimize solvent choice for reactions involving polar intermediates .
Example :
DFT calculations on a related difluoropyrrolidine-methanone derivative revealed a 12 kcal/mol energy barrier for benzyloxy group rotation, explaining dynamic NMR splitting .
How should researchers address low solubility in pharmacological assays?
Basic Research Question
The lipophilic benzyloxy and quinoline groups often reduce aqueous solubility. Solutions include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
- Prodrug design : Introduce phosphate esters or glycinate conjugates to enhance hydrophilicity .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
Data from :
A sulfonylquinoline analog with logP = 3.2 showed 2.5-fold solubility improvement using 10% HP-β-CD.
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
Stability studies require:
- Forced degradation : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines) .
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the methanone group) .
- Kinetic modeling : Calculate t in plasma (e.g., 6.5h in human plasma at 37°C) .
Example :
A related benzoylpiperidine derivative showed 90% degradation after 24h at pH 13, forming a quinoline-carboxylic acid byproduct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
